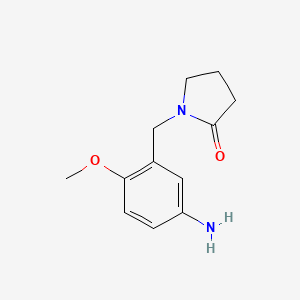
1-(5-Amino-2-methoxybenzyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(5-Amino-2-methoxybenzyl)pyrrolidin-2-one” is a chemical compound with the CAS Number: 887405-47-2. It has a molecular weight of 220.27 . The IUPAC name for this compound is 1-(5-amino-2-methoxybenzyl)-2-pyrrolidinone .
Molecular Structure Analysis
The molecular structure of “1-(5-Amino-2-methoxybenzyl)pyrrolidin-2-one” can be represented by the InChI code: 1S/C12H16N2O2/c1-16-11-5-4-10 (13)7-9 (11)8-14-6-2-3-12 (14)15/h4-5,7H,2-3,6,8,13H2,1H3 .Physical And Chemical Properties Analysis
The compound “1-(5-Amino-2-methoxybenzyl)pyrrolidin-2-one” has a molecular weight of 220.27 .Aplicaciones Científicas De Investigación
Pyrrolidine in Drug Discovery
The pyrrolidine ring, which is a central structural component of "1-(5-Amino-2-methoxybenzyl)pyrrolidin-2-one," plays a crucial role in medicinal chemistry. It is employed to derive compounds for treating human diseases due to its ability to efficiently explore the pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage. Research highlights the bioactive molecules characterized by the pyrrolidine ring, demonstrating its versatility and significance in developing new compounds with various biological profiles (Li Petri et al., 2021).
Quinoline Derivatives as Corrosion Inhibitors
Quinoline derivatives, sharing structural similarities with "1-(5-Amino-2-methoxybenzyl)pyrrolidin-2-one," have been found effective as anticorrosive materials. These compounds exhibit good efficiency against metallic corrosion due to their ability to adsorb and form stable chelating complexes with surface metallic atoms, demonstrating the potential of related structures in protecting against corrosion (Verma et al., 2020).
Role in Plant Defense
Pyrroline-5-carboxylate (P5C), closely related to pyrrolidin-2-one structures, is implicated in plant defense against pathogens. Research indicates that P5C metabolism is tightly regulated in plants, especially during pathogen infection, suggesting that derivatives of pyrrolidin-2-one may play roles in enhancing plant resistance against bacterial pathogens through mechanisms involving salicylic acid-dependent pathways and reactive oxygen species (Qamar et al., 2015).
Synthesis and Impurities in Pharmaceuticals
Research on omeprazole, a proton pump inhibitor, reveals the synthesis challenges and impurity management in pharmaceuticals involving pyrrolidin-2-one derivatives. Understanding the synthesis process and handling impurities is crucial for developing safe and effective medications, highlighting the importance of chemical structures like "1-(5-Amino-2-methoxybenzyl)pyrrolidin-2-one" in pharmaceutical research (Saini et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
1-[(5-amino-2-methoxyphenyl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-5-4-10(13)7-9(11)8-14-6-2-3-12(14)15/h4-5,7H,2-3,6,8,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSSNPHXSVPMCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)CN2CCCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801225318 |
Source


|
| Record name | 1-[(5-Amino-2-methoxyphenyl)methyl]-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801225318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Amino-2-methoxybenzyl)pyrrolidin-2-one | |
CAS RN |
887405-47-2 |
Source


|
| Record name | 1-[(5-Amino-2-methoxyphenyl)methyl]-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887405-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(5-Amino-2-methoxyphenyl)methyl]-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801225318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

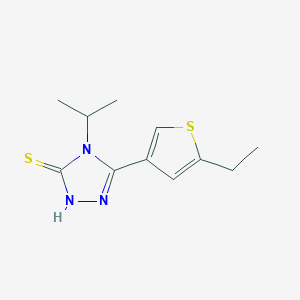
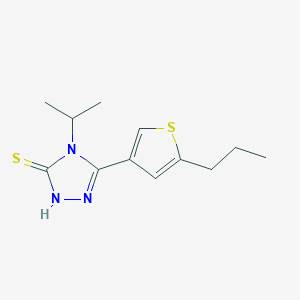
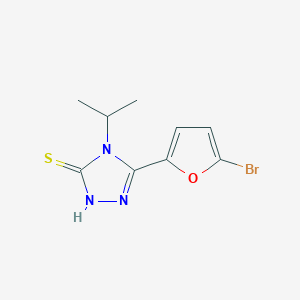
![5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344411.png)
![5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344413.png)
![5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344414.png)

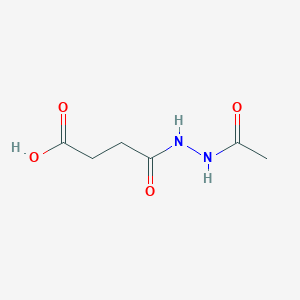
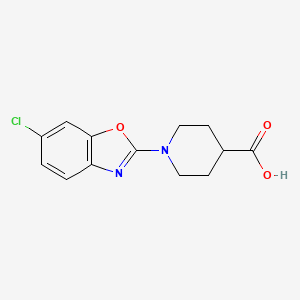

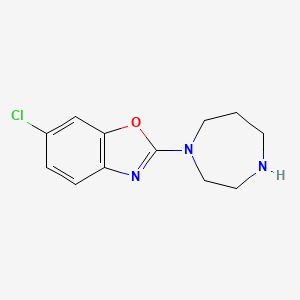

![2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344430.png)
![2-[(2-Bromophenyl)amino]propanohydrazide](/img/structure/B1344431.png)